molecular formula C18H25N3O2 B2851073 1-(2,6-Dimethylmorpholin-4-yl)-2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]ethanone CAS No. 1436188-86-1

1-(2,6-Dimethylmorpholin-4-yl)-2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]ethanone

Cat. No.: B2851073
CAS No.: 1436188-86-1
M. Wt: 315.417
InChI Key: KMVOITNCCNUKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylmorpholin-4-yl)-2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]ethanone is a useful research compound. Its molecular formula is C18H25N3O2 and its molecular weight is 315.417. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound's relevance in scientific research is primarily seen in its synthesis and characterization. For instance, studies on enaminones and dihydropyrimidinone derivatives containing morpholine moieties highlight efficient synthesis methods and potential for creating novel compounds with unique properties (Bhat et al., 2018). Similarly, research on pyrazole derivatives containing 2-methylquinoline ring systems reveals a novel class of potential antimicrobial agents (Raju et al., 2016), suggesting the compound's structural analogs could exhibit significant biological activities.

Antimicrobial Activity

The antimicrobial activity of structurally similar compounds, such as new pyrazole derivatives containing 2-methylquinoline, indicates a promising area of application. These compounds have shown significant antibacterial activity against various strains, hinting at the potential antimicrobial applications of "1-(2,6-Dimethylmorpholin-4-yl)-2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]ethanone" (Raju et al., 2016).

Chemical Reactions and Properties

Research on the intramolecular pyridine-based frustrated Lewis pairs and the oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes offers insight into the chemical reactions and properties of related compounds. These studies provide a foundation for understanding the complex chemistry that "this compound" might undergo, potentially leading to novel reactions or materials (Körte et al., 2015), (Bacchi et al., 2005).

Novel Syntheses and Potential Applications

The synthesis and characterization of novel dihydropyrimidinone derivatives and the study of their antimicrobial activities highlight the broad potential applications of compounds with similar structures. These findings suggest avenues for further exploration, particularly in developing new pharmaceuticals or materials with specialized functions (Bhat et al., 2018), (Raju et al., 2016).

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-5-9-20(12-17-8-6-7-14(2)19-17)13-18(22)21-10-15(3)23-16(4)11-21/h1,6-8,15-16H,9-13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVOITNCCNUKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN(CC#C)CC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.